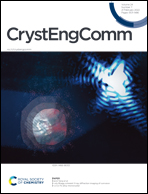The extensive solid-form landscape of sulfathiazole: geometrical similarity and interaction energies†
CrystEngComm Pub Date: 2021-12-15 DOI: 10.1039/D1CE01516H
Abstract
A set of 96 crystal structures containing sulfathiazole (SLFZ) is presented, comprising 52 new crystal structures and 39 structures retrieved from the Cambridge Structural Database. The set comprises five polymorphs, 59 co-crystals, 29 salts and three other structures, providing one of the most extensive solid-form landscapes established for a single active pharmaceutical ingredient. The crystal structures are energy-minimised using DFT-D calculations to yield a standardised set. Geometrical comparisons are made using the programs CrystalCMP, COMPACK and XPac, and the results are combined and compared. Consistent conclusions are drawn on full 3-D isostructurality within the set, identifying a group of 18 isostructural co-crystals, and 11 further isostructural groups of salts or co-crystals comprising two or three structures. Aside from the fully isostructural groups, common 2-D supramolecular constructs (SCs) are restricted to groups of only two or three structures and there are no 2-D SCs that are observed especially frequently. Transferable 1-D SCs are more common, and examples are identified based on hydrogen-bonded and non-hydrogen bonded interactions between SLFZ molecules. Closely-related 1-D SCs comprising translated SLFZ molecules linked by hydrogen bonds are found in one polymorph and almost half of the multi-component set. A comparison of the five SLFZ polymorphs and the 91 multi-component crystal structures identifies several pairwise interactions between SLFZ molecules that are present in one of the polymorphs and at least one multi-component structure. A centrosymmetric R22(8) N–H⋯N hydrogen-bonded pair occurs in one polymorph and approximately 80% of the co-crystals. Intermolecular interaction energies, calculated using the PIXEL method, show that this R22(8) dimer is by far the most stabilising pairwise interaction in any structure. In general, however, there is no straightforward correlation between intermolecular interaction energies of the pairwise motifs in the polymorphs and their frequency of occurrence in the multi-component set. The extensive SLFZ set provides a challenge for systematic geometrical comparison of crystal structures, and some observations are made on the methodology and consistency of the applied programs.

Recommended Literature
- [1] Reviews of books
- [2] The insulin degrading enzyme activates ubiquitin and promotes the formation of K48 and K63 diubiquitin†
- [3] In-source photocatalytic reduction of disulfide bonds during laser desorption ionization†
- [4] Contents list
- [5] Light-emitting iridium(iii) and ruthenium(ii) polypyridyl complexes containing quadruple hydrogen-bonding moieties
- [6] Facile synthesis and anion binding studies of fluorescein/benzo-12-crown-4 ether based bis-dipyrromethane (DPM) receptors†
- [7] Notes from the Reports of Public Analysts
- [8] Solvents for ring-closing metathesis reactions†
- [9] Efficient and selective nitrile hydration reactions in water catalyzed by an unexpected dimethylsulfinyl anion generated in situ from CsOH and DMSO†‡
- [10] Terminal protection of small molecule-linked ssDNA for label-free and highly sensitive colorimetric detection of folate receptor biomarkers










